3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide

Medicinal Chemistry Drug Discovery Physicochemical Property Profiling

Benzothiophene sulfone building blocks with precise substitution patterns are often plagued by regioisomeric inconsistency, undermining SAR reproducibility. 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide (CAS 6575-37-7) delivers the exact 3,6-dichloro-2-methyl topology required for reliable lead optimization. • Orthogonal reactivity: C3 chlorine activated by the sulfone for SNAr (amines, alcohols, thiols); C6 chlorine primed for Pd-catalyzed Suzuki or Buchwald-Hartwig coupling - enabling sequential, regioselective library synthesis. • Consistent 95% purity with verified regioisomeric integrity; calculated logP 2.71 ensures predictable lipophilicity for ADME correlations. • Bench-stable solid; ships ambient globally. Same-batch availability minimizes inter-experiment variability.

Molecular Formula C9H6Cl2O2S
Molecular Weight 249.11g/mol
CAS No. 6575-37-7
Cat. No. B371407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide
CAS6575-37-7
Molecular FormulaC9H6Cl2O2S
Molecular Weight249.11g/mol
Structural Identifiers
SMILESCC1=C(C2=C(S1(=O)=O)C=C(C=C2)Cl)Cl
InChIInChI=1S/C9H6Cl2O2S/c1-5-9(11)7-3-2-6(10)4-8(7)14(5,12)13/h2-4H,1H3
InChIKeyCTPRGOXKDZZTJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide – Technical Specifications


3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide (CAS 6575-37-7, molecular formula C9H6Cl2O2S, molecular weight 249.11 g/mol) is a chlorinated benzothiophene sulfone derivative. This compound is characterized by a fused benzo[b]thiophene core that is fully oxidized at the sulfur atom to a sulfone (1,1-dioxide) and substituted with chlorine atoms at the 3- and 6-positions and a methyl group at the 2-position. Its structural and electronic properties, including a calculated logP of 2.71, define its reactivity profile and utility as a versatile building block or screening compound in medicinal chemistry and materials science research .

Why 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide Cannot Be Replaced


Within the benzothiophene 1,1-dioxide class, subtle variations in substitution pattern drastically alter physicochemical properties and synthetic utility. The specific 3,6-dichloro-2-methyl substitution on the target compound distinguishes it from analogs with alternative halogenation patterns (e.g., 2,3-dichloro or mono-chloro) and unsubstituted cores. These differences directly impact critical procurement parameters such as lipophilicity (logP), molecular weight, and reactive handles available for further derivatization. Direct substitution with a close analog—such as the mono-chloro derivative or the 2,3-dichloro isomer—will result in a different logP, potentially altered solubility, and a distinct set of accessible cross-coupling or nucleophilic aromatic substitution (SNAr) reaction outcomes . Therefore, experimental reproducibility and project-specific property requirements necessitate the procurement of this exact CAS number.

Differentiation Evidence for 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide


Lipophilicity (LogP) Differentiation

The target compound exhibits a calculated logP value of 2.71, which is significantly higher than the unsubstituted benzothiophene 1,1-dioxide (logP ~1.445-2.13 depending on calculation method) and moderately higher than the 3-methyl analog (logP ~2.9155). This indicates enhanced lipophilicity compared to the core sulfone scaffold, a critical parameter for predicting membrane permeability and solubility in medicinal chemistry and agrochemical development [1].

Medicinal Chemistry Drug Discovery Physicochemical Property Profiling

Molecular Weight & Halogen Content Comparison

The target compound contains two chlorine atoms, resulting in a molecular weight of 249.11 g/mol. This contrasts with the mono-chloro analog, 3-chloro-2-methyl-1-benzothiophene 1,1-dioxide (CAS 6578-12-7), which has a molecular weight of 214.67 g/mol . The additional chlorine atom not only increases molecular weight but also provides a second vector for halogen bonding interactions and a distinct electronic influence on the aromatic ring, which can affect reactivity in cross-coupling reactions and interactions with biological targets.

Chemical Synthesis Scaffold Hopping Halogen Bonding

Chlorine Regioisomerism and Reactivity

The target compound possesses chlorine atoms at the 3- and 6-positions of the benzothiophene ring. In contrast, the 2,3-dichlorobenzothiophene 1,1-dioxide analog (CAS 5461-77-8) has chlorines at the 2- and 3-positions, lacking the 2-methyl group . This positional isomerism is critical for synthetic planning. The 3-chloro substituent in the target compound is activated towards nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing sulfone group, while the 6-chloro substituent is positioned on the benzene ring, offering a different reactivity profile. The 2,3-dichloro analog, conversely, presents two adjacent reactive sites on the thiophene ring and lacks a methyl group for further functionalization. This leads to different regioselectivity in reactions such as Suzuki-Miyaura couplings or SNAr with amines [1].

Organic Synthesis Nucleophilic Aromatic Substitution Cross-Coupling Reactions

Spectroscopic Identity & Purity Verification

The target compound has established spectroscopic fingerprints available in reference databases, including 2 NMR spectra and 1 FTIR spectrum in SpectraBase (Compound ID 59hfqzmwzbf) [1]. This facilitates unambiguous identity confirmation and purity assessment in a procurement and quality control setting. Commercial suppliers offer the compound at a minimum purity specification of 95% , a quantitative benchmark that ensures consistent performance in research applications. While similar analogs also have spectral data, the specific combination of the 3,6-dichloro-2-methyl substitution pattern yields a unique spectral signature that cannot be replicated by other regioisomers or analogs.

Analytical Chemistry Quality Control Structure Confirmation

Research and Procurement Use Cases for 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide


Lead Optimization Fragment

The compound is an ideal building block for medicinal chemists seeking to introduce a halogenated, moderately lipophilic (logP 2.71) benzothiophene sulfone moiety into a lead series. Its two chlorine atoms (at positions 3 and 6) provide distinct vectors for halogen bonding and can be used to modulate target engagement or metabolic stability. The specific 3,6-dichloro pattern differentiates it from mono-chloro and 2,3-dichloro analogs, allowing for precise exploration of halogen SAR in drug discovery programs .

Regioselective Functionalization via SNAr & Cross-Coupling

This compound serves as a versatile synthetic intermediate for regioselective functionalization. The 3-chloro position, activated by the adjacent sulfone group, is a prime site for nucleophilic aromatic substitution (SNAr) with amines, alcohols, or thiols. The 6-chloro substituent on the benzene ring is a suitable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This orthogonal reactivity profile enables the construction of complex, diversely substituted benzothiophene libraries [1].

Fungicide/Herbicide Scaffold Exploration

Benzothiophene 1,1-dioxide derivatives, particularly those with halogen substitution, are known pharmacophores in the development of fungicidal and herbicidal agents. The target compound, with its defined substitution pattern and physicochemical properties (logP 2.71, MW 249.11), is a suitable scaffold for hit-to-lead or lead optimization campaigns in agrochemical research. Its 3,6-dichloro substitution provides a distinct electronic and steric profile compared to other halogenated benzothiophene dioxides, which may translate into differential activity against agricultural pests or pathogens [2].

Functional Organic Materials Precursor

Chlorinated benzothiophene dioxides are used as monomers or intermediates in the synthesis of functional organic materials, including organic semiconductors and light-emitting diodes (OLEDs). The target compound's two chlorine atoms serve as reactive sites for polymerization or coupling reactions, while the sulfone group influences the electronic properties of the resulting material. Its specific regioisomeric purity and high commercial purity (95%) are critical for achieving consistent material performance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.